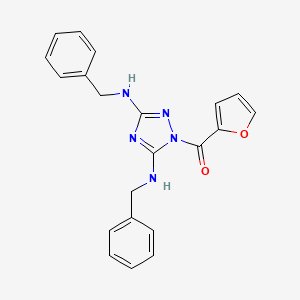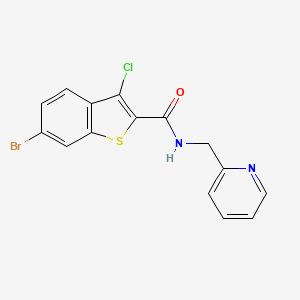
6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has gained interest in the scientific community due to its potential use in medicinal chemistry. This compound belongs to the class of benzothiophene derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins, leading to its anti-cancer and anti-inflammatory effects. It has also been suggested that this compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide has anti-cancer, anti-inflammatory, and anti-bacterial effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide in lab experiments is its potential use in medicinal chemistry. This compound has shown promising results in various scientific studies, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
Direcciones Futuras
There are several future directions for the study of 6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide. These include:
1. Further studies on the mechanism of action of this compound to fully understand its biochemical and physiological effects.
2. Studies on the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Studies on the potential use of this compound in drug development for cancer, inflammation, and bacterial infections.
4. Development of new synthesis methods to increase the availability and reduce the cost of this compound.
5. Studies on the toxicity and safety of this compound in animal models and human trials.
Conclusion:
6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has shown promising results in various scientific studies. This compound has potential use in medicinal chemistry for the treatment of cancer, inflammation, bacterial infections, and neurodegenerative diseases. However, more research is needed to fully understand the mechanism of action, biochemical and physiological effects, and toxicity of this compound. The future directions for the study of this compound include further studies on its mechanism of action, potential use in drug development, and development of new synthesis methods to increase availability and reduce cost.
Métodos De Síntesis
The synthesis of 6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves the reaction of 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid with 2-pyridinemethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential use in medicinal chemistry. It has shown promising results in various scientific studies, including anti-cancer, anti-inflammatory, and anti-bacterial activity. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
6-bromo-3-chloro-N-(pyridin-2-ylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2OS/c16-9-4-5-11-12(7-9)21-14(13(11)17)15(20)19-8-10-3-1-2-6-18-10/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBGSCWBFFAEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-chloro-N-(pyridin-2-ylmethyl)-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4889896.png)
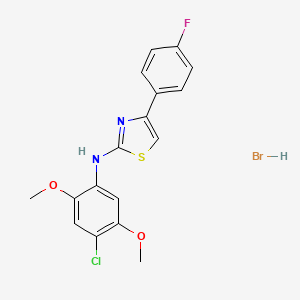
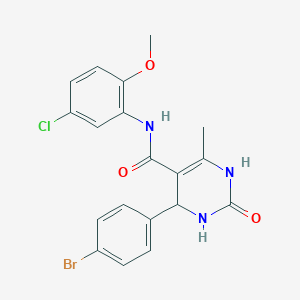
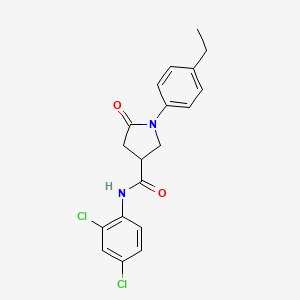
![6-{[2-(4-butylphenyl)-2-oxoethyl]thio}-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4889921.png)
![N~1~-[4-(anilinosulfonyl)phenyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889940.png)
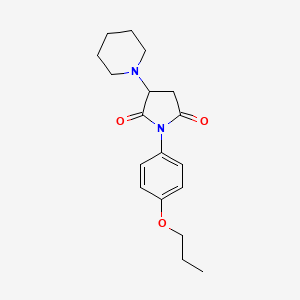
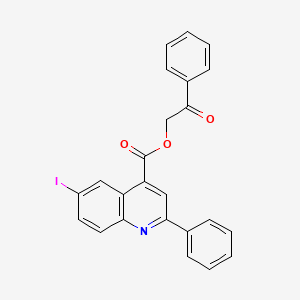

![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4889970.png)
![5-(2,6-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4889979.png)
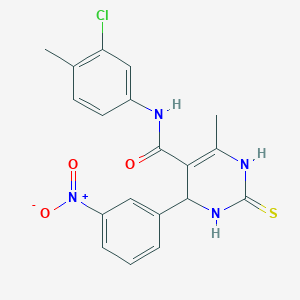
![[3-(2-aminoethyl)-1-adamantyl]acetic acid](/img/structure/B4889997.png)
